Home > Products > Screening Compounds P74108 > 6-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
6-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide -

6-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog Number: EVT-4352123
CAS Number:
Molecular Formula: C17H13BrN6O
Molecular Weight: 397.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. [] In preclinical studies, it was found to increase 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and improve cognitive performance in a rat model of episodic memory deficits. []
  • Relevance: This compound shares a core pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold with 6-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. [] The key difference lies in the substituents at the 6 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring and the nature of the amide substituent. These structural variations likely contribute to the distinct pharmacological profiles of the two compounds.

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

  • Compound Description: This compound is a potent and selective platelet-derived growth factor receptor (PDGFR) inhibitor with an IC50 of 3 nM in a cellular proliferation assay. [] Novartis is potentially developing it for treating pulmonary arterial hypertension (PAH). []
  • Relevance: Though this compound features a pyrazolo[1,5-a]pyridine core instead of the pyrazolo[1,5-a]pyrimidine in 6-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, both compounds share the presence of a pyrazole substituent and a carboxamide group. [] The similarities highlight how subtle modifications in the core scaffold can lead to different biological targets and therapeutic applications.

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

  • Compound Description: This compound, also under investigation by Novartis for treating PAH, is a selective PDGFR inhibitor with an IC50 value of 45 nM. []
  • Relevance: Despite having an imidazo[1,2-a]pyridine core instead of the pyrazolo[1,5-a]pyrimidine found in 6-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, it also contains a pyrazole substituent and a carboxamide group. [] This example further emphasizes the significance of these functional groups in interacting with biological targets, even when present within different heterocyclic frameworks.

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

  • Compound Description: This compound is a selective antagonist of estrogen receptor-β (ERβ). [] Administering PHTPP into the rostral anterior cingulate cortex (rACC) was found to block pain-related aversion in rats without affecting mechanical or thermal sensitivity. []

Properties

Product Name

6-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

6-bromo-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C17H13BrN6O

Molecular Weight

397.2 g/mol

InChI

InChI=1S/C17H13BrN6O/c1-11-7-15(24(22-11)13-5-3-2-4-6-13)21-17(25)14-9-20-23-10-12(18)8-19-16(14)23/h2-10H,1H3,(H,21,25)

InChI Key

MNXYMCULPHUHRR-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C2=C3N=CC(=CN3N=C2)Br)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C3N=CC(=CN3N=C2)Br)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.